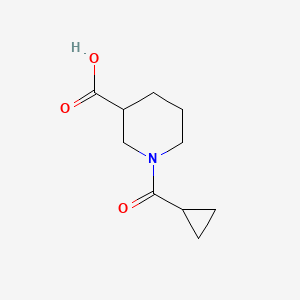

1-(Cyclopropylcarbonyl)piperidin-3-carbonsäure

Übersicht

Beschreibung

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is a compound that can be inferred to have a cyclopropyl group attached to a piperidine ring at one position and a carboxylic acid group at another. While the specific compound is not directly studied in the provided papers, similar compounds with cyclopropyl and piperidine structures have been synthesized and analyzed for their potential as antibacterial agents and for their physicochemical properties.

Synthesis Analysis

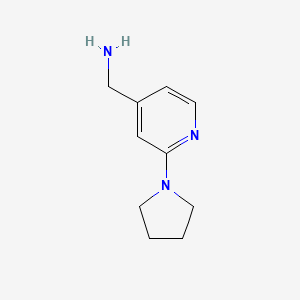

The synthesis of related compounds involves the use of 2,6-dichloro-5-fluoronicotinic acid derivatives and Dieckmann-type cyclization. Displacement reactions with pyrrolidine and piperidine have been used to produce derivatives such as 7-(1-pyrrolidinyl)- and 7-(1-piperidinyl)-1,8-naphthyridine derivatives . Another synthesis route involves the creation of 7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids with various substituents, which have been evaluated for antibacterial activity .

Molecular Structure Analysis

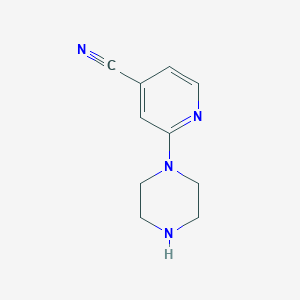

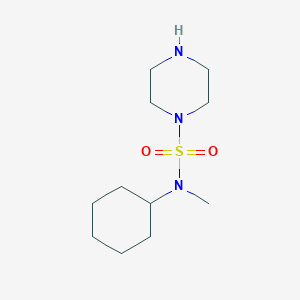

The molecular structure of related compounds has been confirmed using various spectroscopic methods such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). X-ray diffraction has been used to detect the single crystal of a compound containing a piperazine ring and carboxylic acid group, and density functional theory (DFT) calculations have been employed to determine the optimal molecular structure .

Chemical Reactions Analysis

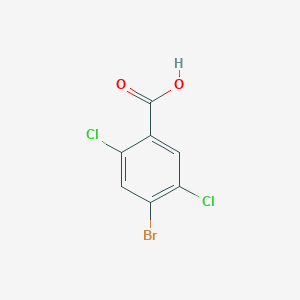

The chemical behavior of similar compounds includes the formation of stable hydrogen-bonded complexes, as observed with (R/S)-piperidine-3-carboxylic acid forming a complex with 2,6-dichloro-4-nitrophenol. Proton transfer and hydrogen bonding play a significant role in the aggregation of these complexes into larger structures such as dimers and cyclamers .

Physical and Chemical Properties Analysis

The physicochemical properties of related compounds have been systematically studied. For instance, the melting and decomposition properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride have been investigated to improve the crystallization and purification process of ciprofloxacin. Solubility data has been used to estimate micro- and macro-dissolution constants and the solubility product . Additionally, DFT studies have revealed the molecular electrostatic potential and frontier molecular orbitals, providing insight into the physicochemical properties of compounds with piperazine and carboxylic acid functionalities .

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und pharmazeutische Anwendungen

1-(Cyclopropylcarbonyl)piperidin-3-carbonsäure: ist ein wertvoller Baustein in der medizinischen Chemie. Piperidin-Derivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden, darunter Alkaloide . Die Cyclopropylgruppe kann die Lipophilie und metabolische Stabilität der Arzneimittelkandidaten beeinflussen, wodurch diese Verbindung einen bedeutenden Beitrag zu den pharmakokinetischen Eigenschaften neuer Medikamente leistet.

Synthese biologisch aktiver Piperidine

Die Verbindung dient als Vorläufer bei der Synthese verschiedener biologisch aktiver Piperidine. Diese Aktivitäten umfassen die Entwicklung potenzieller Medikamente, die eine Piperidin-Einheit enthalten, die eine häufige Struktur in vielen therapeutischen Wirkstoffen ist . Die Vielseitigkeit dieser Verbindung ermöglicht die Herstellung einer Vielzahl von Piperidin-Derivaten durch intra- und intermolekulare Reaktionen.

Hemmer der Neurotransmitteraufnahme

Piperidin-Derivate wurden als Hemmer der Neurotransmitteraufnahme identifiziert, wie z. B. GABA (γ-Aminobuttersäure) . Diese Anwendung ist entscheidend für die Erforschung neurologischer Störungen und die Entwicklung von Behandlungen für Krankheiten wie Epilepsie, Angstzustände und Depressionen.

Proteomforschung

Diese Verbindung wird in der Proteomforschung eingesetzt, wo sie zur Untersuchung von Proteininteraktionen und -funktionen verwendet werden kann. Ihre strukturellen Merkmale machen sie für die Untersuchung des Proteoms und das Verständnis der komplexen biologischen Prozesse auf Proteinebene geeignet .

Nanotechnologie

Im Bereich der Nanotechnologie werden Carbonsäuren wie This compound als Oberflächenmodifikatoren verwendet. Sie fördern die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen, was für die Entwicklung neuer Materialien mit einzigartigen Eigenschaften unerlässlich ist .

Polymerchemie

Carbonsäuren spielen eine zentrale Rolle in der Polymerchemie. Sie werden als Monomere, Additive und Katalysatoren bei der Synthese synthetischer oder natürlicher Polymere verwendet. Die Carboxylgruppe dieser Verbindung kann an verschiedenen organischen Reaktionen teilnehmen und zur Herstellung neuer polymerer Materialien beitragen .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA (γ-aminobutyric acid) transporters, inhibiting GABA uptake . This interaction suggests that 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid may influence neurotransmitter regulation and synaptic transmission.

Cellular Effects

The effects of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA transporters can affect neuronal signaling and potentially alter gene expression related to neurotransmitter synthesis and release . Additionally, it may impact cellular metabolism by influencing the availability of GABA, a key neurotransmitter in the central nervous system.

Molecular Mechanism

At the molecular level, 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules. It inhibits GABA transporters, leading to increased extracellular levels of GABA . This inhibition can result in enhanced GABAergic signaling, which may have various physiological effects, including sedation and anticonvulsant properties. The compound’s structure allows it to fit into the binding site of GABA transporters, blocking the reuptake of GABA into neurons.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to changes in GABA transporter expression and function, potentially altering neuronal signaling and cellular homeostasis.

Dosage Effects in Animal Models

The effects of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may enhance GABAergic signaling without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as respiratory depression and sedation . These dosage-dependent effects highlight the importance of careful dose optimization in research and potential therapeutic applications.

Metabolic Pathways

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted through the kidneys. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid within cells and tissues are influenced by various transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the central nervous system. Additionally, binding proteins may facilitate its distribution and accumulation in specific tissues, influencing its overall pharmacological effects.

Subcellular Localization

The subcellular localization of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or cell membrane, where it can interact with GABA transporters and other biomolecules. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.

Eigenschaften

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(7-3-4-7)11-5-1-2-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEHYCZYCZPMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224472 | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926198-16-5 | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926198-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)